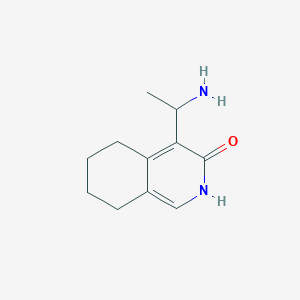

4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one

Description

Catalytic Architecture of Norcoclaurine Synthase

NCS employs a bifunctional acid-base mechanism mediated by conserved active-site residues, including Lys122, Asp141, and Glu110. These residues orchestrate proton transfers critical for iminium intermediate formation and subsequent cyclization. Computational studies reveal a "dopamine-first" binding mode, where dopamine anchors to the active site via hydrogen bonding with Tyr108 and electrostatic interactions with Asp141. The aldehyde substrate (e.g., 4-hydroxyphenylacetaldehyde) then aligns to enable nucleophilic attack by dopamine’s amine group, forming a carbinolamine intermediate.

The cyclization step involves a 6-endo-trig mechanism, where the aromatic ring’s electron density directs electrophilic aromatic substitution at the para position relative to the hydroxyl group of dopamine. This step is energetically favorable due to stabilization of the transition state by Lys122, which facilitates water elimination and iminium ion formation. The final deprotonation restores aromaticity, yielding the (S)-norcoclaurine scaffold.

Table 1: Key Residues in NCS Catalysis

Substrate Flexibility and Structural Diversification

NCS exhibits remarkable substrate promiscuity, accepting aromatic and aliphatic aldehydes, as well as ketones, to generate diverse THIQ derivatives. For example, linear aldehydes (e.g., hexanal) yield 1-alkyl-THIQs, while ketones (e.g., acetone) produce spiro-THIQs through analogous mechanisms. This flexibility is critical for the biosynthesis of 4-(1-aminoethyl)-THIQ derivatives, where the aminoethyl group likely originates from an aldehyde precursor bearing an amine functionality.

Quantum mechanical studies suggest that aldehydes with electron-withdrawing groups (e.g., nitro or carbonyl) accelerate iminium formation by increasing electrophilicity. Conversely, steric bulk in the aldehyde substrate is tolerated due to conformational plasticity in the NCS active site, enabling the incorporation of branched chains such as the aminoethyl group.

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

4-(1-aminoethyl)-5,6,7,8-tetrahydro-2H-isoquinolin-3-one |

InChI |

InChI=1S/C11H16N2O/c1-7(12)10-9-5-3-2-4-8(9)6-13-11(10)14/h6-7H,2-5,12H2,1H3,(H,13,14) |

InChI Key |

SYTPLXBFRHFMTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C2CCCCC2=CNC1=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to cyclize β-phenylethylamines into tetrahydroisoquinolines. The reaction typically involves the use of phosphorus oxychloride (POCl3) as a cyclizing agent under reflux conditions .

Another method involves the reduction of 1-(1-nitroethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one using hydrogen gas in the presence of a palladium catalyst. This reduction step converts the nitro group to an amino group, yielding the desired compound .

Industrial Production Methods

Industrial production of 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be reduced to form the corresponding tetrahydroisoquinoline derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

Oxidation: Formation of 4-(1-nitroethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one.

Reduction: Formation of 4-(1-ethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHNO

- CAS Number : 1545349-66-3

- Molecular Weight : 192.26 g/mol

The structure of 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one features a tetrahydroisoquinoline core with an aminoethyl substituent that enhances its biological activity.

Antiproliferative Properties

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit antiproliferative effects against various cancer cell lines. For example, studies have shown that certain derivatives can inhibit the growth of human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) .

Antimicrobial Activity

Compounds similar to 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one have been tested for antimicrobial properties. A study highlighted the synthesis of new derivatives that demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests potential applications in developing new antibiotics.

Synthetic Methods

The synthesis of 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. The general synthetic pathway includes:

- Formation of the Isoquinoline Core : Starting from appropriate precursors such as phenylalanines or related compounds.

- Introduction of the Aminoethyl Group : This is often achieved through reductive amination or other coupling techniques.

- Purification and Characterization : Techniques like NMR spectroscopy and mass spectrometry are used to confirm the structure.

Neurological Applications

Tetrahydroisoquinoline derivatives have been studied for their neuroprotective properties. They may play a role in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Cardiovascular Health

Some studies suggest that these compounds can exhibit cardioprotective effects by improving endothelial function and reducing inflammation . This opens avenues for research into their use in cardiovascular therapies.

Case Studies

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, as a Rho-kinase inhibitor, it binds to the catalytic domain of the enzyme, preventing its activation and subsequent phosphorylation of myosin light chain (MLC). This inhibition leads to relaxation of smooth muscle and potential therapeutic effects in conditions such as hypertension and asthma .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: The 1-aminoethyl group in the target compound likely enhances water solubility compared to analogs like 4f (), which contains a hydrophobic trifluoromethylphenyl group.

- Spectral Data :

Pharmacological Contrasts

- Antioxidant vs. Anticancer: Dimethylamino-substituted tetrahydroisoquinolines () exhibit dual antioxidant and anticancer effects, whereas trifluoromethyl-substituted analogs () lack reported antioxidant activity, emphasizing the role of amino groups in radical scavenging.

- Selectivity : Compound trans-10 () demonstrated selective inhibition of coronavirus proteases, likely due to its pyridinyl and hexyl substituents, whereas AChE inhibitors () rely on planar aromatic moieties for enzyme binding.

Biological Activity

4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one (CAS Number: 1545349-66-3) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This tetrahydroisoquinoline derivative exhibits various biological activities that have been explored in recent studies. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one is CHNO. Its structure is characterized by a tetrahydroisoquinoline core with an aminoethyl substituent that contributes to its biological properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one. In vitro assays have shown that it can induce apoptosis in cancer cells. For instance, a study reported that derivatives of tetrahydroisoquinoline exhibited IC values lower than those of standard chemotherapeutics like Doxorubicin, indicating higher potency against specific cancer cell lines.

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one | HepG2 (liver cancer) | 0.56 ± 0.01 | |

| Doxorubicin | HepG2 | 0.79 ± 0.08 |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may inhibit the aggregation of amyloid-beta (Aβ), a hallmark of Alzheimer's disease. In assays using thioflavin-T dye, compounds with similar structures showed significant inhibition rates.

Antidepressant and Anxiolytic Effects

Studies suggest that 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one may exhibit antidepressant and anxiolytic effects through modulation of serotonin receptors. Compounds with similar structures have been shown to act as partial agonists at the 5-HT receptor and antagonists at the 5-HT receptor.

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases.

- Receptor Modulation : It interacts with serotonin receptors (5-HT receptors), influencing neurotransmitter release and potentially alleviating symptoms of depression and anxiety.

- Inhibition of Protein Aggregation : The compound's ability to inhibit Aβ aggregation suggests a mechanism that could be beneficial in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of tetrahydroisoquinoline derivatives in preclinical models:

- Study on HepG2 Cells : A derivative showed significant cytotoxicity against HepG2 cells with an IC value indicating superior activity compared to traditional chemotherapeutics .

- Neuroprotection in Animal Models : In vivo studies demonstrated that compounds similar to 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one provided neuroprotection in models of induced oxidative stress .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1-aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one?

- Methodology :

- Step 1 : Start with a tetrahydroisoquinoline scaffold. Functionalize the C3 position with a ketone group via oxidation or coupling reactions.

- Step 2 : Introduce the 1-aminoethyl substituent using reductive amination or nucleophilic substitution. For example, Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with ethylamine derivatives under inert conditions .

- Step 3 : Purify intermediates via column chromatography (e.g., silica gel, DCM/MeOH gradients) and confirm purity using TLC or HPLC .

Q. How is the compound characterized for structural confirmation?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone integrity and substituent positions. For example, aromatic protons appear δ 6.8–8.0 ppm, while aliphatic protons (tetrahydro ring) resonate at δ 1.5–3.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₅N₂O: 191.12) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in crystalline derivatives .

Q. What preliminary assays are used to screen its biological activity?

- Screening Pipeline :

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values) .

- Anti-inflammatory : ELISA-based measurement of cytokine inhibition (e.g., TNF-α, IL-6) .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) studied for this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., alkyl, aryl, halogen) at the aminoethyl or tetrahydroisoquinoline positions .

- Biological Testing : Compare IC₅₀/MIC values across analogs to identify critical functional groups.

- Computational Modeling : Dock analogs into target proteins (e.g., CXCR4) using molecular dynamics to predict binding affinities .

- Example : Replacing the aminoethyl group with a bulkier substituent reduced antimicrobial activity by 70%, suggesting steric hindrance at the binding site .

Q. How can synthesis yields be optimized for scale-up?

- Strategies :

- Catalyst Screening : Test Pd/C, Pd(OAc)₂, or Ni catalysts for coupling efficiency. Pd₂(dba)₃ with BINAP increased yields from 45% to 72% in amination steps .

- Solvent Optimization : Replace DCM with toluene/THF mixtures to improve solubility of intermediates .

- Microwave Assistance : Reduce reaction times (e.g., from 24h to 30min) for cyclization steps .

Q. How to resolve contradictions in biological activity data across studies?

- Troubleshooting :

- Assay Standardization : Validate cell lines (e.g., ATCC authentication) and control for endotoxin levels in antimicrobial assays .

- Dose-Response Curves : Use 8-point dilution series to improve IC₅₀ accuracy.

- Mechanistic Studies : Perform target engagement assays (e.g., SPR for binding affinity) to confirm specificity .

Q. What strategies identify the compound’s molecular targets?

- Approaches :

- Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS .

- CRISPR Screening : Genome-wide knockout libraries to identify sensitized/resistant pathways .

- In Silico Prediction : Leverage databases like ChEMBL for target homology modeling .

Q. How to address challenges in NMR spectral interpretation?

- Solutions :

- 2D NMR : Use COSY and HSQC to resolve overlapping peaks in aliphatic regions (e.g., δ 2.5–3.0 ppm for methylene groups) .

- Deuterium Exchange : Identify exchangeable protons (e.g., NH in aminoethyl) via D₂O shaking .

- Reference Compounds : Compare with spectra of simpler analogs (e.g., unsubstituted tetrahydroisoquinoline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.